molecular formula C21H40O2 B157279 Methyl cis-11-eicosenoate CAS No. 2390-09-2

Methyl cis-11-eicosenoate

Cat. No.: B157279
CAS No.: 2390-09-2
M. Wt: 324.5 g/mol
InChI Key: RBKMRGOHCLRTLZ-UHFFFAOYSA-N
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Description

It is a long-chain unsaturated fatty acid with the molecular formula C21H40O2 and a molecular weight of 324.54 g/mol . This compound is commonly used in various analytical and industrial applications due to its unique chemical properties.

Scientific Research Applications

Methyl cis-11-eicosenoate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Methyl cis-11-eicosenoate is a fatty acid methyl ester . The primary targets of fatty acid methyl esters are typically enzymes involved in lipid metabolism and signaling pathways.

Mode of Action

As a fatty acid methyl ester, this compound likely interacts with its targets by integrating into lipid bilayers or binding to proteins, thereby modulating their function. The presence of a double bond in the molecule could potentially influence the fluidity and dynamics of cell membranes, affecting the activity of membrane-bound enzymes and receptors .

Result of Action

As a fatty acid methyl ester, it may influence cell membrane dynamics and lipid-mediated signaling pathways, potentially affecting cellular function and communication

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cis-11-eicosenoate can be synthesized through the esterification of cis-11-eicosenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of triglycerides containing cis-11-eicosenoic acid. This process uses methanol and a base catalyst such as sodium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated esters.

    Substitution: Amides.

Comparison with Similar Compounds

Uniqueness: Methyl cis-11-eicosenoate is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and physical properties. This unique structure allows it to be used as a standard in analytical techniques and provides specific interactions in biological systems that are not observed with other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Methyl cis-11-eicosenoate can be achieved through a multi-step process involving the use of various reagents and catalysts.", "Starting Materials": [ "cis-11-eicosenoic acid", "methanol", "sulfuric acid", "sodium hydroxide", "magnesium", "ethyl iodide", "diethyl ether", "tetrahydrofuran", "lithium aluminum hydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium chloride", "sodium sulfate", "magnesium sulfate", "anhydrous sodium sulfate" ], "Reaction": [ "The first step involves the esterification of cis-11-eicosenoic acid with methanol in the presence of sulfuric acid as a catalyst to form methyl cis-11-eicosenoate.", "The resulting methyl ester is then subjected to a Grignard reaction with magnesium and ethyl iodide in diethyl ether or tetrahydrofuran to form the corresponding alcohol.", "The alcohol is then reduced using lithium aluminum hydride in anhydrous ether to form the corresponding primary alcohol.", "The primary alcohol is then oxidized using acetic acid and sodium borohydride to form the corresponding aldehyde.", "The aldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding alkene.", "The alkene is then hydrogenated using a suitable catalyst to form the corresponding alkane.", "The resulting alkane is then esterified with methanol in the presence of sulfuric acid as a catalyst to form the final product, methyl cis-11-eicosenoate." ] }

CAS No.

2390-09-2

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

methyl icos-11-enoate

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3

InChI Key

RBKMRGOHCLRTLZ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCC(=O)OC

SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

2390-09-2

Synonyms

(11Z)-11-Eicosenoic Acid Methyl Ester;  (Z)-11-Eicosenoic Acid Methyl Ester;  Methyl (Z)-11-Eicosenoate;  Methyl 11(Z)-Eicosenoate;  Methyl 11-cis-Eicosenoate;  cis-11-Eicosenoic Acid Methyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism of action of Methyl cis-11-eicosenoate on immune cells?

A1: While the exact mechanism remains to be fully elucidated, research suggests that this compound, along with its related compounds (Z)-11-eicosenol and cis-11-eicosenoic acid, act as immune system stimulators. [] These compounds, derived from honey bee venom, have been shown to enhance the production of inflammatory biomarkers in macrophages. [] Specifically, they promote a significant increase in IL-1β levels while decreasing IL-10 levels, suggesting a potential shift towards a pro-inflammatory response. [] Metabolic profiling using LC-MS further revealed that these compounds, particularly this compound and cis-11-eicosenoic acid, significantly impact various metabolic pathways associated with inflammation. [] This includes enhancing LPS-stimulated production of metabolites within glycolysis, the TCA cycle, the pentose phosphate pathway, and fatty acid metabolism. []

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